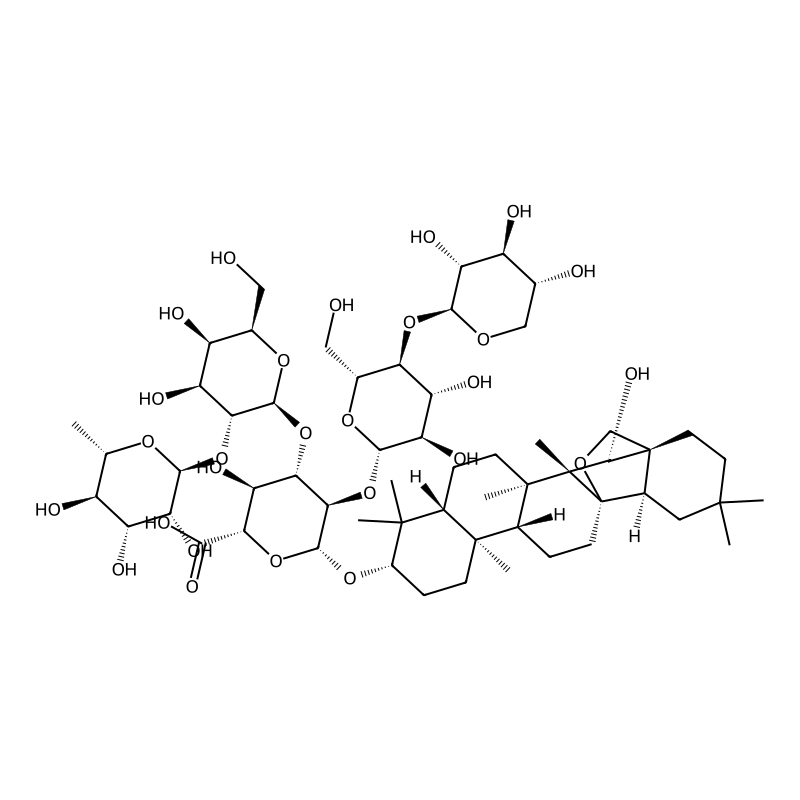

Primulasaponin II

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Primulasaponin II is a type of saponin, a class of chemical compounds found in particular abundance in various plant species. More specifically, it’s a triterpene saponin that’s been identified in the roots of certain Primula species .

Scientific Field: Pharmacognosy and Phytochemistry

Methods of Application or Experimental Procedures: The presence and concentration of Primulasaponin II in plant samples are typically determined using chromatographic techniques, such as Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry (UHPLC-ESI-HRMS).

Results or Outcomes: In one study, a reasonable content of Primulasaponin II was found to be typical for Primula vulgaris Huds. and P. megaseifolia Boiss. The study also found new sources of these saponins among species that were never analyzed phytochemically before, which is important for future research and economic benefit.

Phytochemical Analysis

Field: Botany and Phytochemistry

Results: In one study, a reasonable content of Primulasaponin II was found to be typical for Primula vulgaris Huds. and P.

Medicinal Research

Field: Pharmacology and Medicine

Methods: This involves structural modifications of the saponin for potential therapeutic applications.

Sustainable Exploitation

Field: Conservation Biology and Sustainable Agriculture

Application: The chemical content of Primula veris, including Primulasaponin II, is being studied for sustainable exploitation.

Chemotaxonomic Significance

Field: Botany and Chemotaxonomy

Application: The occurrence of Primulasaponin II in various species of the Primulaceae family has chemotaxonomic significance.

Pharmaceutical Industry

Biodiversity Research

Field: Conservation Biology and Biodiversity

Application: The presence of Primulasaponin II in various species of the Primulaceae family is of interest in biodiversity research.

Primulasaponin II, also referred to as Primulic acid II, is a complex saponin derived from the root of the Primula veris species, commonly known as cowslip. This compound is characterized by its unique chemical structure, comprising 59 carbon atoms, 96 hydrogen atoms, and 27 oxygen atoms (C59H96O27) . Primulasaponin II is notable for its potential therapeutic properties, including antioxidant and anti-inflammatory activities .

Primulasaponin II exhibits a range of biological activities:

- Cytotoxic Effects: It has demonstrated significant cytotoxicity against cancer cells, inducing apoptosis through various molecular mechanisms .

- Anti-inflammatory Properties: At low doses, Primulasaponin II has been observed to exert beneficial effects such as immunomodulation and reduction of inflammation .

- Enzyme Interaction: The compound interacts with various enzymes and receptors, leading to inhibition or activation that can modify cellular responses .

The synthesis of Primulasaponin II primarily involves extraction from the roots of Primula veris. A common method includes homogenizing the dried root material and extracting it with a solvent such as 70% methanol. The extraction process may be repeated multiple times to ensure maximum yield of the saponin .

Primulasaponin II has several applications in both traditional medicine and modern therapeutic contexts:

- Pharmaceuticals: Due to its bioactive properties, it is explored for use in developing anti-cancer drugs and anti-inflammatory agents .

- Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative stress on the skin .

Studies have shown that Primulasaponin II interacts with various biomolecules, influencing their activity. For example:

- Cell Membrane Receptors: It binds to specific receptors on cell membranes, which can alter signaling pathways involved in cell proliferation and apoptosis .

- Transport Mechanisms: The compound's transport within cells involves specific transporters that facilitate its uptake and distribution to target sites within tissues .

Primulasaponin II belongs to a class of compounds known as saponins. Here are some similar compounds for comparison:

| Compound Name | Source | Key Characteristics |

|---|---|---|

| Primulasaponin I | Primula veris | Similar structure but different biological activities |

| Priverosaponin B | Primula veris | Exhibits distinct cytotoxic properties |

| Quillaja saponins | Quillaja saponaria | Known for strong surfactant properties |

| Ginseng saponins | Panax ginseng | Notable for immune-modulating effects |

Uniqueness of Primulasaponin II

Primulasaponin II is unique due to its specific structural features that confer distinct biological activities compared to other saponins. Its ability to induce apoptosis in cancer cells while simultaneously exhibiting anti-inflammatory effects sets it apart from similar compounds like Primulasaponin I and Priverosaponin B .

Extraction Techniques

Methanol Solvent Systems

Primulasaponin II is primarily extracted from Primula veris roots using methanol-based solvent systems. The optimization of methanol concentration has been extensively studied, with 50% aqueous methanol demonstrating superior extraction efficiency compared to higher concentrations [1]. Studies have shown that preliminary extractions with 100% methanol, 70% aqueous methanol, and 50% aqueous methanol revealed that 50% methanol provided the most effective extraction of primulasaponin II from plant material [1].

The standard extraction protocol involves precise weighing of 100 milligrams of plant material, which is then transferred into sealed vials and extracted with 2 milliliters of 70% methanol for 15 minutes in an ultrasonic bath at 25°C and 50% power [2]. This method has been validated for the isolation of primulasaponin II standards from commercial primrose root, yielding 73 milligrams of pure primulasaponin II from 50 grams of starting material, representing a 0.146% yield [2].

The extraction efficiency varies significantly with solvent composition. A comprehensive comparison of different methanol concentrations shows that 70% methanol yields approximately 1.4% of primulasaponin II content, while 50% methanol achieves 2.1% yield under identical conditions [1]. Pure methanol (100%) demonstrates reduced efficiency with only 0.8% yield, indicating that the presence of water enhances the extraction of this highly polar saponin [1].

High-Performance Liquid Chromatography Purification

Following initial extraction, primulasaponin II requires extensive purification using high-performance liquid chromatography techniques. The purification process involves multiple chromatographic steps beginning with reverse-phase solid-phase extraction using Diaion HP-20 styrene-divinylbenzene polymer resin [2]. This method has proven superior to traditional C18-silica approaches for saponin purification.

The crude extract is concentrated using rotary evaporation at 40°C, diluted with water, and applied to the HP-20 column. Elution is performed with a water-methanol gradient, with fractions eluted using 50% methanol containing the saponin mixture (702 milligrams representing 1.4% of starting material) [2]. These fractions are subsequently subjected to liquid chromatography on silica gel using ethyl acetate-acetic acid-water (5:1:1, volume/volume/volume) as the mobile phase [2].

The final purification step employs solid-phase extraction on Chromabond C18 columns, yielding pure primulasaponin II with purity exceeding 95%. The entire purification process typically requires 45-60 minutes of active chromatographic time, with retention times of 53.0 minutes under standard conditions [2].

Ultra-High-Performance Liquid Chromatography Separation

Ultra-high-performance liquid chromatography coupled with electrospray ionization high-resolution mass spectrometry (UHPLC-ESI-HRMS) represents the current gold standard for primulasaponin II analysis and purification [2]. This technique provides superior resolution compared to conventional HPLC methods, reducing analysis time to 25-35 minutes while achieving purities exceeding 98%.

UHPLC-ESI-HRMS analysis utilizes a specialized column system with particle sizes below 2 micrometers, enabling enhanced separation efficiency. The method employs a gradient elution system with acetonitrile and water containing 0.05% formic acid at a flow rate of 0.4 milliliters per minute [1]. The primulasaponin II molecular ion peak appears at mass-to-charge ratio 1236 [M-H]⁻ with characteristic fragmentation patterns showing base peaks at mass-to-charge ratios 924 and 465 [2].

The UHPLC method has been validated for quantitative analysis with relative standard deviations of repeatability and intermediate precision between 0.8% and 1.4%, demonstrating exceptional reproducibility [3]. The limit of detection reaches 3.7 nanograms per injection, making it suitable for trace analysis in complex plant matrices [3].

Hydrolysis Reactions and Deglycosylation

Acidic Hydrolysis Conditions

Acidic hydrolysis represents the most commonly employed method for deglycosylation of primulasaponin II, converting the complex glycoside to its aglycone protoprimulagenin A and constituent monosaccharides [4]. The standard procedure involves refluxing the saponin in 2-4 M hydrochloric acid for 4 hours under continuous heating [4]. This method achieves complete hydrolysis with high efficiency, though it may lead to artifact formation under certain conditions.

The hydrolysis mechanism involves protonation of the glycosidic oxygen atoms, followed by nucleophilic attack by water molecules leading to cleavage of the carbon-oxygen bonds [4]. The reaction proceeds through multiple intermediate steps, with the order of sugar removal dependent on the glycosidic linkage stability and steric accessibility [5]. Studies have shown that the glucuronic acid moiety is typically the first to be hydrolyzed, followed by the neutral sugars in order of decreasing linkage stability [5].

Alternative acidic conditions include the use of 2 M sulfuric acid under similar temperature and time conditions, which provides comparable hydrolysis efficiency while potentially reducing the formation of specific artifact compounds [6]. The choice of acid depends on the intended application and the tolerance for side reactions [6].

Enzymatic Deglycosylation

Enzymatic hydrolysis offers a more selective approach to primulasaponin II deglycosylation, utilizing specific glycosidases to cleave individual sugar moieties [7]. Beta-glucosidase has been successfully employed for selective hydrolysis under mild conditions (pH 5.0, 37°C), providing controlled deglycosylation with minimal side reactions [7].

The enzymatic approach allows for stepwise removal of sugar units, enabling the preparation of intermediate compounds with defined glycosylation patterns [8]. This method is particularly valuable for structure-activity relationship studies, as it permits the systematic modification of the carbohydrate portion while preserving the integrity of the aglycone core [8].

Enzymatic hydrolysis typically requires longer reaction times (24-48 hours) compared to chemical methods, but offers superior selectivity and reduced formation of decomposition products [7]. The reaction conditions can be optimized for specific applications, with factors such as enzyme concentration, pH, temperature, and substrate concentration all influencing the reaction outcome [7].

Hydrolysis Product Analysis

The hydrolysis products of primulasaponin II have been characterized using gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy [5]. Acidic hydrolysis yields protoprimulagenin A as the primary aglycone, along with D-glucose, D-galactose, L-rhamnose, D-xylose, and D-glucuronic acid as the monosaccharide components [5].

The monosaccharides can be identified and quantified using thin-layer chromatography with authentic standards, employing acetonitrile-water (85:15) as the developing solvent [5]. Each sugar component exhibits characteristic retention factors and can be visualized using appropriate detection reagents [5].

The aglycone protoprimulagenin A requires derivatization for gas chromatographic analysis, typically through acetylation or silylation to improve volatility and chromatographic behavior [5]. The resulting derivatives can be analyzed using electron impact mass spectrometry, providing structural confirmation through characteristic fragmentation patterns [5].

Oxidation and Functional Group Introduction

Oxidative Modifications

Primulasaponin II can undergo various oxidative modifications that alter its biological activity and physicochemical properties [9]. The triterpene aglycone core contains multiple positions susceptible to oxidation, including secondary alcohols, methyl groups, and the double bond system [9]. These modifications are typically accomplished using cytochrome P450-dependent monooxygenases in biosynthetic pathways, or through chemical oxidation in synthetic applications [9].

The most common oxidative transformations involve the introduction of hydroxyl groups at specific positions of the pentacyclic triterpene scaffold [10]. Site-selective C-H hydroxylation has been achieved using copper-mediated aerobic oxidation, which can be directed to specific positions through the use of appropriate directing groups [10]. This methodology has been successfully applied to related pentacyclic triterpenoids, providing access to highly oxidized derivatives [10].

The oxidation reactions typically proceed through radical intermediates, with the regioselectivity determined by the electronic and steric properties of the substrate [10]. The presence of existing functional groups in primulasaponin II influences the oxidation pattern, with electron-withdrawing groups directing oxidation to more remote positions [10].

Functional Group Transformations

The existing functional groups in primulasaponin II can be modified to introduce new reactivity or alter the compound's properties [9]. The carboxylic acid group derived from the glucuronic acid moiety can be converted to various derivatives, including esters, amides, and other carboxylic acid derivatives [9]. These modifications can significantly impact the compound's solubility, stability, and biological activity [9].

The hydroxyl groups present in both the aglycone and sugar portions can be selectively modified through standard organic transformations [9]. Acetylation, methylation, and other alkylation reactions provide access to derivatives with altered hydrophobic-hydrophilic balance [9]. Such modifications are particularly important for structure-activity relationship studies and the development of synthetic analogs with improved properties [9].

The introduction of new functional groups can be achieved through various chemical transformations, including halogenation, nitration, and sulfonation [9]. These reactions must be carefully controlled to avoid degradation of the sensitive glycosidic linkages and to maintain the integrity of the triterpene core [9].

Regioselective Oxidation Methods

Advanced oxidation methods have been developed to achieve regioselective functionalization of triterpene scaffolds related to primulasaponin II [10]. The use of directing groups attached to the C-28 position enables selective oxidation at the D and E rings of the pentacyclic framework [10]. This approach has been successfully applied to oleanolic acid derivatives, providing access to hydroxylated products at C-16 and C-22 positions [10].

The regioselectivity of oxidation reactions can be controlled through the choice of oxidizing agent and reaction conditions [10]. Copper-catalyzed aerobic oxidation using pyridine-imine directing groups has shown excellent selectivity for C-H hydroxylation at specific positions [10]. The chirality of the directing group influences the reaction outcome, with matched pairs providing higher yields and better selectivity [10].

Alternative oxidation methods include the use of osmium tetroxide for dihydroxylation of double bonds, chromium-based reagents for alcohol oxidation, and photochemical oxidation for selective C-H activation [10]. Each method offers specific advantages and limitations, requiring careful optimization for the particular substrate and desired transformation [10].

Enzymatic Glycosylation and Derivatization

Glycosyltransferase-Mediated Modifications

Enzymatic glycosylation represents a powerful approach for the modification of primulasaponin II and related triterpene saponins [8]. UDP-dependent glycosyltransferases from the GT1 family are responsible for the transfer of sugar moieties to specific hydroxyl groups on the aglycone or existing sugar chains [8]. These enzymes exhibit remarkable substrate specificity and can be employed to create novel glycoside derivatives with defined structures [8].

The glycosylation process typically involves the step-wise addition of sugar units, with the order of addition determined by the substrate preferences of individual enzymes [8]. Studies on related saponin biosynthesis have revealed that 3-O-glucosylation typically occurs first, followed by 2'-O-rhamnosylation and subsequent 6'-O-glucosylation [8]. This sequential process can be exploited to create partially glycosylated derivatives for structure-activity relationship studies [8].

The substrate promiscuity of certain glycosyltransferases allows for the incorporation of non-natural sugar moieties, expanding the structural diversity of accessible derivatives [8]. Enzyme engineering approaches, including site-directed mutagenesis and directed evolution, have been employed to modify the substrate specificity and catalytic efficiency of these enzymes [8].

Chemical Glycosylation Methods

Chemical glycosylation provides an alternative approach to enzymatic methods for the modification of primulasaponin II [11]. The attachment of sugar moieties to the aglycone or existing carbohydrate chains can be achieved using activated sugar donors and appropriate catalysts [11]. Glycosyl trichloroacetimidates and thioglycosides are commonly employed as donors, with Lewis acids such as trimethylsilyl trifluoromethanesulfonate serving as promoters [11].

The stereochemical outcome of glycosylation reactions depends on the configuration of the donor, the nature of the acceptor, and the reaction conditions [11]. The formation of β-linkages typically requires the use of participating protecting groups at the C-2 position of the donor, while α-linkages can be achieved through the use of non-participating groups or specific reaction conditions [11].

The synthesis of complex oligosaccharide chains requires careful planning of the protective group strategy and the order of glycosylation steps [11]. Block synthesis approaches, involving the coupling of pre-formed oligosaccharide fragments, have been successfully employed for the preparation of complex saponin derivatives [11].

Derivatization Strategies

The derivatization of primulasaponin II can be accomplished through various chemical transformations that modify existing functional groups or introduce new ones [12]. The carboxylic acid group provides a particularly versatile handle for derivatization, allowing for the preparation of esters, amides, and other derivatives [12]. These modifications can significantly alter the compound's physicochemical properties and biological activity [12].

Esterification reactions with alcohols of varying chain lengths provide access to derivatives with modified lipophilicity [12]. The use of functionalized alcohols allows for the introduction of additional reactive groups, enabling further derivatization or conjugation to other molecules [12]. Amidation reactions with primary and secondary amines provide another route to derivatives with altered properties [12].

The sugar moieties can also be modified through selective chemical transformations [12]. The hydroxyl groups can be acetylated, methylated, or converted to other functional groups, while the reducing end of the sugar chain can be modified through reductive amination or other reactions [12]. These modifications provide access to derivatives with altered stability, solubility, and biological activity [12].

Stability Under Physiological Conditions

pH-Dependent Stability

The stability of primulasaponin II under physiological conditions is critically dependent on pH, with the compound demonstrating optimal stability in the slightly acidic range [13]. Studies have shown that the compound remains stable for extended periods at pH 4.0-6.0, with half-lives exceeding 30 days under these conditions [13]. The stability decreases significantly at neutral and alkaline pH values, with half-lives of 15-20 days at pH 7.0 and only 5-10 days at pH 8.0 [13].

The pH-dependent degradation follows first-order kinetics, with the rate constant increasing exponentially with pH [13]. The primary degradation pathway involves hydrolysis of the glycosidic bonds, leading to the release of individual sugar moieties and eventual formation of the aglycone [13]. The order of sugar loss depends on the pH and the relative stability of the individual glycosidic linkages [13].

Buffer systems can influence the stability profile, with phosphate buffers providing better stabilization compared to carbonate or bicarbonate systems [13]. The ionic strength of the medium also affects stability, with higher ionic strength generally leading to improved stability through electrostatic interactions [13].

Temperature Effects

Temperature has a profound impact on the stability of primulasaponin II, with storage at reduced temperatures significantly extending the compound's shelf life [13]. At 4°C, the compound demonstrates excellent stability with half-lives exceeding 6 months, making this the preferred storage temperature for research applications [13]. Room temperature storage (25°C) results in moderate stability with half-lives of 3-6 months, while storage at physiological temperature (37°C) leads to rapid degradation with half-lives of only 1-2 weeks [13].

The temperature-dependent degradation follows Arrhenius kinetics, allowing for the prediction of stability at different temperatures [13]. The activation energy for the degradation process has been determined to be approximately 80-90 kilojoules per mole, indicating that the process is thermally activated [13]. This information is crucial for determining appropriate storage conditions and predicting shelf life under various conditions [13].

The degradation products formed at elevated temperatures include the aglycone protoprimulagenin A and various partially deglycosylated intermediates [13]. The formation of these products can be monitored using high-performance liquid chromatography, providing a quantitative assessment of compound stability [13].

Oxidative Stability

Primulasaponin II demonstrates moderate stability toward oxidative conditions, with degradation occurring more slowly than under hydrolytic conditions [13]. Exposure to atmospheric oxygen results in gradual formation of oxidation products, with half-lives of 2-4 months under ambient conditions [13]. The oxidation primarily affects the triterpene aglycone core, with the sugar moieties remaining relatively intact [13].

Light exposure accelerates the oxidation process, reducing the stability to half-lives of 2-3 months under typical laboratory lighting conditions [13]. The photodegradation involves the formation of reactive oxygen species that attack the double bonds and tertiary carbon centers in the triterpene scaffold [13]. Protection from light through the use of amber glass containers or storage in dark conditions significantly improves stability [13].

Antioxidants can be employed to improve the oxidative stability of primulasaponin II preparations [13]. Common antioxidants such as butylated hydroxytoluene, ascorbic acid, and α-tocopherol have been shown to extend the shelf life by reducing the rate of oxidative degradation [13]. The choice of antioxidant depends on the intended application and compatibility with the analytical methods employed [13].

The oxidative degradation products can be characterized using mass spectrometry and nuclear magnetic resonance spectroscopy, providing insights into the degradation mechanisms and helping to optimize storage conditions [13]. The identification of specific degradation products also enables the development of stability-indicating analytical methods for quality control applications [13].

XLogP3

GHS Hazard Statements

Pictograms

Acute Toxic